molecular formula C23H30N2O3 B11388891 N-[4-(dimethylamino)benzyl]-2-(2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

N-[4-(dimethylamino)benzyl]-2-(2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B11388891
M. Wt: 382.5 g/mol
InChI Key: DBOUJQPVDFSXEE-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-2-(2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)benzyl]-2-(2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Benzyl Intermediate: This involves the reaction of 4-(dimethylamino)benzyl chloride with a suitable nucleophile to form the benzyl intermediate.

    Etherification: The benzyl intermediate is then reacted with 2-methylphenol under basic conditions to form the phenoxy derivative.

    Acylation: The phenoxy derivative undergoes acylation with tetrahydrofuran-2-ylmethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]-2-(2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-2-(2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-2-(2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H30N2O3

Molecular Weight

382.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-2-(2-methylphenoxy)-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C23H30N2O3/c1-18-7-4-5-9-22(18)28-17-23(26)25(16-21-8-6-14-27-21)15-19-10-12-20(13-11-19)24(2)3/h4-5,7,9-13,21H,6,8,14-17H2,1-3H3

InChI Key

DBOUJQPVDFSXEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N(CC2CCCO2)CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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